2-Fluoroethyl acetate

Descripción general

Descripción

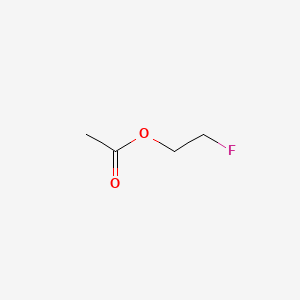

2-Fluoroethyl acetate is an organic compound with the molecular formula C4H7FO2 . It is also known by other names such as Ethanol, 2-fluoro-, 1-acetate and Acetic acid, 2-fluoroethyl ester .

Molecular Structure Analysis

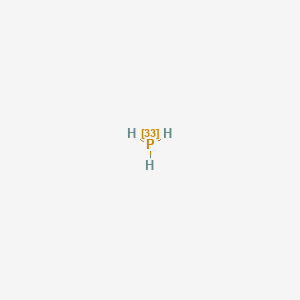

The molecular structure of 2-Fluoroethyl acetate consists of 4 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 106.096 Da and the monoisotopic mass is 106.043007 Da .Physical And Chemical Properties Analysis

2-Fluoroethyl acetate has a molecular weight of 106.096 g/mol . The density, boiling point, and other physical properties specific to 2-Fluoroethyl acetate were not found in the search results.Aplicaciones Científicas De Investigación

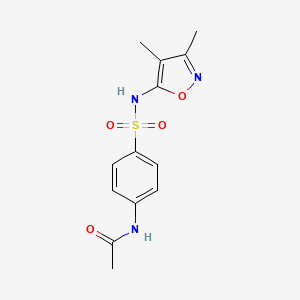

Use in PET Imaging Agents : 2-Fluoroethyl acetate derivatives, such as 2-(4-(2-[18F]fluoroethoxy)benzamido)acetate ([18F]FEBA), have potential use in tumor imaging. They show satisfactory stability and high radiochemical purity, making them promising for future study in novel fluorine-18-labeled pharmaceuticals (He et al., 2011).

Electrochemical Properties for Lithium Batteries : Monofluorinated ethyl acetates, including 2-fluoroethyl acetate, have been studied for their physical and electrochemical properties, particularly in the context of lithium secondary batteries. The use of 2-fluoroethyl acetate as a co-solvent has been found to improve cycling efficiency and suppress fading of discharge capacity at high cycle numbers (Nanbu et al., 2015).

Investigations into Brain Metabolism : Studies have looked at the use of acetate and fluoroacetate as markers for glial metabolism in the brain. These compounds, including 2-fluoroethyl acetate, may offer insights into regional metabolism in the brain and can provide complementary data to that obtained with other methods (Muir et al., 1986).

Applications in Cancer Treatment : Research has also explored the use of fluorinated compounds, including 2-fluoroethyl acetate derivatives, in cancer treatments. This includes the use of fluorinated compounds in PET imaging for diagnosis and monitoring of cancer progression (Buchegger et al., 2013).

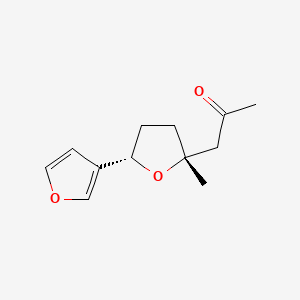

Synthesis of Fluorinated Compounds : The potential for the biochemical synthesis of fluorinated compounds, utilizing 2-fluoroethyl acetate, has been demonstrated. This approach can be used to incorporate fluorine into a range of complex molecules for use in pharmaceutical and agrochemical research (Walker et al., 2013).

Safety and Hazards

Direcciones Futuras

There is ongoing research into the properties of fluoroacetates and their potential applications. For example, one study investigated the effect of position isomerism on the physical and electrochemical properties of monofluorinated ethyl acetates and their application to lithium secondary batteries . This suggests that 2-Fluoroethyl acetate and similar compounds could have potential future applications in the field of energy storage.

Propiedades

IUPAC Name |

2-fluoroethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDYNYCZGYOXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196759 | |

| Record name | beta-Fluoroethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

462-26-0 | |

| Record name | Ethanol, 2-fluoro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Fluoroethylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Fluoroethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

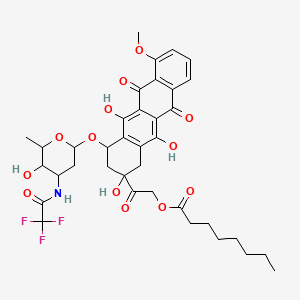

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1200463.png)